5-(2-Morpholinoethoxy)-2H-chromen-8-amine 5-(2-Morpholinoethoxy)-2H-chromen-8-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920014
InChI: InChI=1S/C15H20N2O3/c16-13-3-4-14(12-2-1-8-20-15(12)13)19-11-7-17-5-9-18-10-6-17/h1-4H,5-11,16H2
SMILES:
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol

5-(2-Morpholinoethoxy)-2H-chromen-8-amine

CAS No.:

Cat. No.: VC15920014

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Morpholinoethoxy)-2H-chromen-8-amine -

Specification

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
IUPAC Name 5-(2-morpholin-4-ylethoxy)-2H-chromen-8-amine
Standard InChI InChI=1S/C15H20N2O3/c16-13-3-4-14(12-2-1-8-20-15(12)13)19-11-7-17-5-9-18-10-6-17/h1-4H,5-11,16H2
Standard InChI Key UJJJSDCQAWSWRX-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCOC2=C3C=CCOC3=C(C=C2)N

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathway

The synthesis of 5-(2-Morpholinoethoxy)-2H-chromen-8-amine (compound 10a in literature) follows a multi-step route starting from 2-nitro-5-fluorophenol (1) . Key reactions include:

  • Propargylation: Reaction of 1 with propargyl bromide in dimethylformamide (DMF) and potassium carbonate yields 5-fluoro-2-nitro-phenyl propargyl ether (2) .

  • Claisen Rearrangement: Thermal rearrangement of 2 in N,N-diethylaniline at 180–200°C produces 5-(4-methoxybenzyloxy)-8-nitro-2H-chromene (5) .

  • Debenzylation: Treatment of 5 with trifluoroacetic acid (TFA) in dichloromethane removes the 4-methoxybenzyl group, yielding 5-hydroxy-8-nitro-2H-chromene (6) .

  • Bromoethylation: Reaction of 6 with 1,2-dibromoethane in acetonitrile under reflux forms 5-(2-bromoethoxy)-8-nitro-2H-chromene (7) .

  • Morpholine Substitution: Nucleophilic substitution of 7 with morpholine in DMF at 80°C in the presence of K2CO3 gives 5-(2-morpholinoethoxy)-8-nitro-2H-chromene (9a) .

  • Nitro Reduction: Catalytic hydrogenation or SnCl2-mediated reduction of 9a in ethanol yields the final amine product, 5-(2-morpholinoethoxy)-2H-chromen-8-amine (10a) .

Table 1: Key Synthetic Intermediates and Conditions

StepReactantReagent/ConditionsProductYield (%)
12-Nitro-5-fluorophenolPropargyl bromide, K2CO3, DMF5-Fluoro-2-nitro-phenyl propargyl ether85
2Intermediate 2N,N-Diethylaniline, 180–200°C5-(4-Methoxybenzyloxy)-8-nitro-2H-chromene72
4Intermediate 61,2-Dibromoethane, CH3CN, reflux5-(2-Bromoethoxy)-8-nitro-2H-chromene68
5Intermediate 7Morpholine, K2CO3, DMF, 80°C5-(2-Morpholinoethoxy)-8-nitro-2H-chromene91
6Intermediate 9aSnCl2, EtOH, reflux5-(2-Morpholinoethoxy)-2H-chromen-8-amine78

Structural Confirmation

The structure of 10a is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • 1H NMR (400 MHz, CDCl3): δ 6.90 (d, J = 8.8 Hz, 1H, H-7), 6.72 (d, J = 2.8 Hz, 1H, H-6), 6.58 (dd, J = 8.8, 2.8 Hz, 1H, H-8), 4.22 (t, J = 5.6 Hz, 2H, OCH2), 3.72–3.68 (m, 4H, morpholine), 2.82–2.78 (m, 4H, morpholine), 2.65 (t, J = 5.6 Hz, 2H, CH2N) .

  • HRMS (ESI+): m/z calculated for C15H19N2O3 [M+H]+: 283.1448; found: 283.1451 .

Biological Activity and Mechanism of Action

TNF-α Inhibition

5-(2-Morpholinoethoxy)-2H-chromen-8-amine demonstrates potent TNF-α inhibitory activity in LPS-stimulated THP-1 cells (IC50 = 0.31 μM), outperforming chroman-8-amine analogs (e.g., 17a, IC50 = 0.50 μM) but trailing naphthyl urea derivatives like BIRB796 (IC50 = 0.032 μM) . The activity correlates with the length of the conjugated π-system: naphthyl > chromen > chroman . Molecular docking suggests the chromen ring engages in π-cation interactions with Lys53 in the TNF-α binding pocket, while the morpholinoethoxy side chain enhances solubility without steric hindrance .

Table 2: Comparative TNF-α Inhibitory Activities

CompoundStructureIC50 (μM)
BIRB796Naphthyl urea0.032
10aChromenyl urea0.31
17aChromanyl urea0.50

p38 MAPK Inhibition

Although direct p38α binding data for 10a is limited, structural analogs show inhibition via interaction with the ATP-binding pocket. The morpholino group may mimic the dimethylamine moiety in BIRB796, forming hydrogen bonds with Met109 and Glu71 .

Structure-Activity Relationships (SAR)

  • Chromene Core: Planarity and conjugation are critical for π-cation interactions. Saturation (chroman analogs) reduces activity by 60% .

  • Morpholinoethoxy Side Chain: Enhances water solubility (logP = 2.1 predicted) and stabilizes the molecule via hydrogen bonding. Replacement with hydrophobic groups (e.g., triazole) abolishes activity .

  • 8-Amino Group: Essential for urea formation in derivative synthesis. Acylation or alkylation decreases TNF-α inhibition .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight: 282.33 g/mol

  • logP (Predicted): 2.1 (ACD/Labs)

  • Water Solubility: 12 mg/mL (pH 7.4)

  • Plasma Protein Binding: 89% (rat)

  • Metabolic Stability: Moderate (t1/2 = 45 min in human microsomes)

Future Directions

  • Optimization: Introduce fluorinated morpholine variants to improve metabolic stability.

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in rodent inflammation models.

  • Target Validation: Confirm p38α binding via X-ray crystallography.

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